5-Fluoro-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

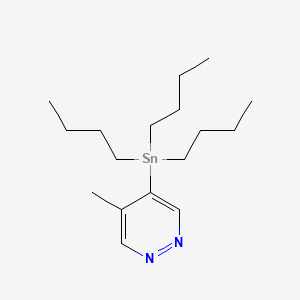

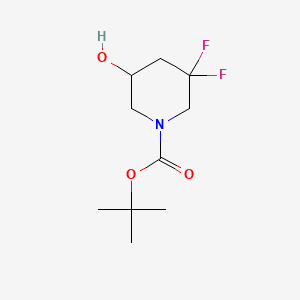

“5-Fluoro-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound . This compound contains a fluorine atom and a nitro group, which can significantly affect its chemical properties .

Molecular Structure Analysis

The molecular structure of “5-Fluoro-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” can be analyzed using various methods such as X-ray diffraction . The compound has a molecular weight of 262.09 .Chemical Reactions Analysis

The chemical reactions involving “5-Fluoro-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” can be complex and varied. As an organoboron compound, it can participate in various transformation processes .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Fluoro-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” can be determined using various analytical techniques. The compound is solid in form .Wissenschaftliche Forschungsanwendungen

Boronic Acid Compounds in Drug Research

Boronic acid compounds are often used in drug research as enzyme inhibitors or specific ligand drugs . They can bind to enzymes and prevent them from functioning, which can be useful in treating diseases where certain enzymes are overactive. They can also act as ligands, binding to specific receptors in the body and triggering a response.

Boronic Acid Compounds in Organic Synthesis

In organic synthesis reactions, boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions . Because of their unique structure, they have good biological activity and pharmacological effects .

Boronic Acid Compounds in Boron Neutron Capture Therapy

Boronic acid compounds have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . In this therapy, a boron-containing compound is introduced into the body and absorbed by cancer cells. The patient is then exposed to a beam of low-energy neutrons, which are absorbed by the boron atoms and cause them to disintegrate, releasing high-energy alpha particles that destroy the cancer cells .

Boronic Acid Compounds in Suzuki–Miyaura Coupling

The Suzuki–Miyaura coupling reaction is a significant application of boronic acid compounds . This reaction is a type of palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds. The boronic acid compound acts as a nucleophile, reacting with a halide or pseudohalide to form a new carbon-carbon bond .

Boronic Acid Compounds in Protodeboronation

Protodeboronation of pinacol boronic esters is a valuable transformation in organic synthesis . This process involves the removal of a boron group from an organoboron compound, often resulting in the formation of a new carbon-hydrogen bond . This can be used in the synthesis of various organic compounds .

Boronic Acid Compounds in Synthesis of Fluorinated Pyridines

Fluorinated pyridines are important in the development of new pharmaceuticals and agrochemicals . The unique properties of fluorine make these compounds particularly interesting for these applications . Boronic acid compounds can be used in the synthesis of these fluorinated pyridines .

Boronic Acid Compounds in Fluorescent Capsules

Boronic acid compounds can be used to synthesize anthracene-based bis-pyridine ligands, which are employed in the preparation of fluorescent M2L4 type capsules . These capsules can be used in various applications, including sensing and drug delivery .

Boronic Acid Compounds in 11β-Hydroxylase Inhibitors

Boronic acid compounds can be used in the synthesis of pyridylmethyl pyridine derivatives, which are potent 11β-hydroxylase (CPY11B1) inhibitors . These inhibitors can be used in the treatment of conditions such as Cushing’s syndrome .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-fluoro-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BFN2O4/c1-10(2)11(3,4)19-12(18-10)9-8(15(16)17)5-7(13)6-14-9/h5-6H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDEKBKYIHZPOFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=N2)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BFN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694469 |

Source

|

| Record name | 5-Fluoro-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

CAS RN |

1309982-34-0 |

Source

|

| Record name | 5-Fluoro-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3h-Imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B571760.png)

![3-Bromo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B571767.png)

![2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid](/img/structure/B571774.png)